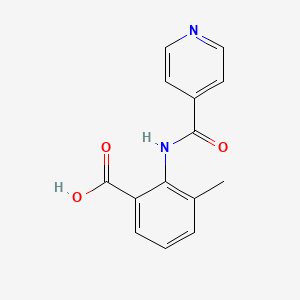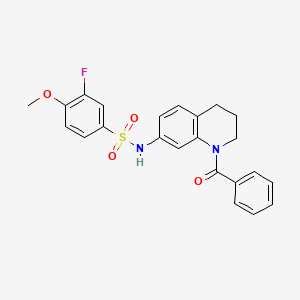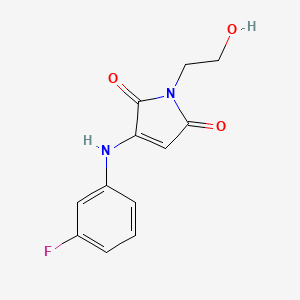
4-(Aminomethyl)-1,6-heptadien-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes .Applications De Recherche Scientifique
Synthesis and Labeling Applications
A study by Strekowski et al. (2004) discusses the synthesis of a functionalized cyanine dye for covalent labeling of biomolecules with a pH-sensitive chromophore. This dye, containing a hydroxy substituent, demonstrates the importance of hydroxy and amino functionalities in creating pH-sensitive probes for biological applications, which could be relevant to understanding the utility of compounds like "4-(Aminomethyl)-1,6-heptadien-4-ol hydrochloride" in similar contexts (Strekowski, Mason, Lee, & Patonay, 2004).
Catalytic Applications
Hoover et al. (2004) explore the catalytic intramolecular hydroamination of aminoallenes by titanium complexes with chiral amino alcohols, showing the potential of such compounds in catalyzing organic reactions. This could imply that "4-(Aminomethyl)-1,6-heptadien-4-ol hydrochloride," with its amino and hydroxy functionalities, might also find use in catalysis (Hoover, Petersen, Pikul, & Johnson, 2004).
Biochemical Reactivity and Stability
Schaur (2003) discusses the biochemical reactivity of 4-hydroxynonenal, a molecule with hydroxy and amino groups. This study highlights how such functionalities contribute to the molecule's reactivity with biomolecules, suggesting that "4-(Aminomethyl)-1,6-heptadien-4-ol hydrochloride" could exhibit similar biochemical interactions and reactivity patterns (Schaur, 2003).
Antimicrobial Applications
Sah et al. (2014) detail the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The study underscores the importance of amino groups in synthesizing compounds with potential antimicrobial properties, which might be extrapolated to the potential antimicrobial applications of "4-(Aminomethyl)-1,6-heptadien-4-ol hydrochloride" (Sah, Bidawat, Seth, & Gharu, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)hepta-1,6-dien-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-3-5-8(10,7-9)6-4-2;/h3-4,10H,1-2,5-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINGDOPRJTUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Fluorophenyl)sulfanylacetyl]piperidine-4-carbonitrile](/img/structure/B2955759.png)

![4-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2955761.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)


![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)



![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)